

Biotin-SS-Tyramide performance in low abundance targets

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Compound Focus: Biotin-SS-Tyramide

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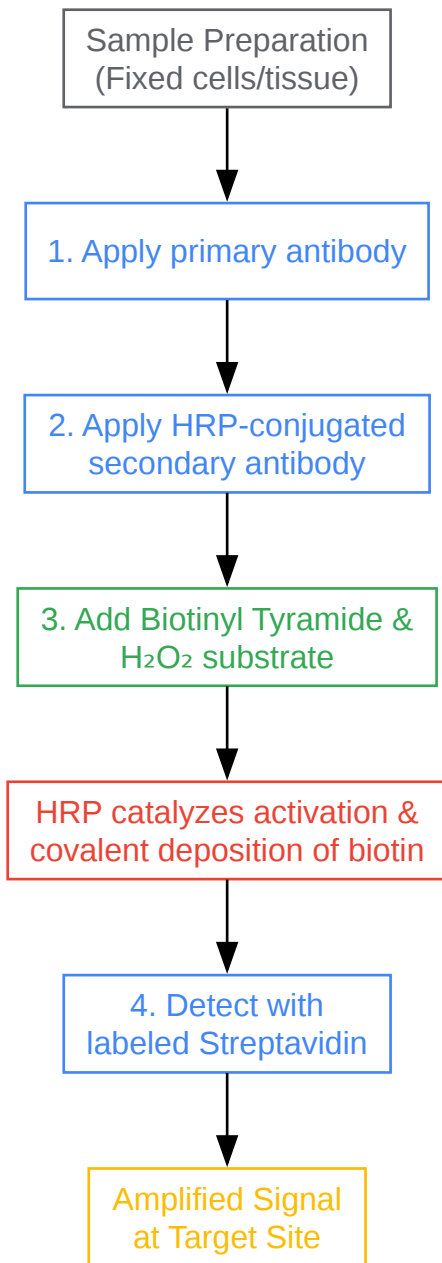
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Biotinyl Tyramide in Signal Amplification

Biotinyl Tyramide is a key reagent in **Tyramide Signal Amplification (TSA)**, a method that significantly enhances the detection of low-abundance targets in techniques like immunohistochemistry (IHC) and immunofluorescence (ICC) [1] [2] [3]. The core principle involves using Horseradish Peroxidase (HRP) to catalyze the activation of tyramide, leading to the covalent deposition of numerous biotin labels at the target site [2]. This process can increase detection sensitivity by **10 to 100 times or more** compared to standard methods [1] [2] [4].

The general workflow for using Biotinyl Tyramide is summarized below:



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Performance and Technical Data

While direct data on **Biotin-SS-Tyramide** is unavailable, the table below summarizes the general performance and properties of the standard Biotinyl Tyramide reagent based on the search results.

Aspect	Details & Performance Data
Key Application	Signal amplification for detecting low-abundance targets in IHC, ICC, and FISH [1] [3]. Proximity labeling in techniques like APEX [3].
Reported Sensitivity Gain	10–100 times more sensitive than standard ICC/IHC/ISH methods [1] [2]. One study reported over 100 times increased sensitivity for immunofluorescent detection [4].
Antibody Consumption	Requires 10–5000 times less primary antibody than standard protocols to achieve the same signal intensity [1].
Documented Experimental Use	Successfully used at 500–1000 μM for biotinylation (biotin-phenol, BP-labelling) of mitochondrial proteins in SH-SY5Y cells [3].
Spatial Resolution	Provides excellent spatial resolution due to the covalent coupling of the activated tyramide, which prevents diffusion from the enzyme site [1] [2].

Emerging Alternatives and Advanced Methods

The search results also highlight an emerging alternative and a novel methodological approach:

- **Biotin Styramide:** Marketed as a superior replacement for Biotin Tyramide, it is part of the Power Styramide Signal Amplification (PSA) system. The manufacturer claims it generates a fluorescence signal **10–50 times higher** than traditional TSA reagents and offers higher reactivity, making the process faster and more sensitive [5].
- **Super-resolution Proximity Labeling:** A novel method published in *Nature Communications Biology* in 2024 focuses on improving the identification of biotinylation sites themselves for mass spectrometry analysis. This method, which uses biotinyl tyramide, demonstrated higher accuracy and reliability in mapping organelle proteomes compared to conventional ratiometric approaches [6].

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